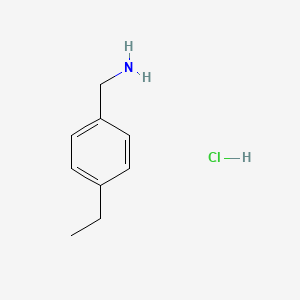

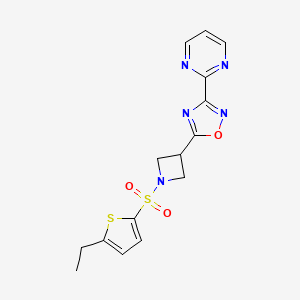

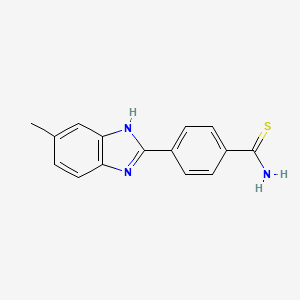

5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties involves a series of chemical reactions that result in the formation of the desired compound. The structures of these compounds are typically confirmed using spectroscopic data such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR), as well as elemental analyses .

Molecular Structure Analysis

The molecular structure of sulfone derivatives is characterized by the presence of a sulfone group attached to a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a five-membered heterocyclic compound containing three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in the ring. The presence of these functional groups is essential for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfone derivatives with 1,3,4-oxadiazole moieties are not detailed in the provided papers. However, such reactions typically include steps like the formation of the oxadiazole ring, introduction of the sulfone group, and various coupling reactions to attach different substituents that may enhance the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives with 1,3,4-oxadiazole moieties are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as agrochemicals. The biological activity, such as antifungal and antibacterial effects, is a key chemical property that has been evaluated in these studies. For instance, compounds from this class have shown good antifungal activities against plant pathogenic fungi and promising antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum .

科学的研究の応用

Antimicrobial and Cytotoxic Activities

Research has indicated that sulfone linked bis heterocycles, including those with 1,3,4-oxadiazole moieties, exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown comparable antibacterial activity to chloramphenicol against certain bacteria and comparable antifungal activity to ketoconazole against specific fungi. Moreover, some compounds demonstrated appreciable cytotoxic activity against lung carcinoma cells, suggesting potential for cancer therapy applications (Muralikrishna et al., 2012).

Antifungal and Antibacterial Properties

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and found to possess good antifungal activities against various plant pathogenic fungi. Some of these compounds exhibited superior activity compared to commercial fungicides, highlighting their potential as agrochemicals (Xu et al., 2011). Additionally, certain sulfone derivatives demonstrated effective antibacterial activities against rice bacterial leaf blight, a significant agricultural concern, indicating their utility in crop protection (Shi et al., 2015).

Anticandidal and Anticancer Potential

Synthesis of oxadiazole derivatives has also been explored for their anticandidal properties, with some compounds showing potent activity against Candida species, suggesting their use as novel anticandidal agents (Kaplancıklı, 2011). Furthermore, the investigation into oxadiazole derivatives for anticancer activity revealed that certain compounds displayed significant anti-proliferative effects on human tumor cell lines, emphasizing their potential in cancer treatment research (Liszkiewicz et al., 2003).

Enzyme Inhibition for Alzheimer’s Disease Treatment

A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showcased enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This indicates the potential of such compounds in developing new drug candidates for neurodegenerative diseases (Rehman et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S2/c1-2-11-4-5-12(24-11)25(21,22)20-8-10(9-20)15-18-14(19-23-15)13-16-6-3-7-17-13/h3-7,10H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBBYZVBIDVEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)

![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)

![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)